![molecular formula C21H25N5O2 B2411554 3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848213-07-0](/img/structure/B2411554.png)
3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Potential Treatment for Neurodegenerative Diseases
A class of compounds similar to 3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been investigated for potential use in treating neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds, primarily tetrahydropyrimido[2,1-f]purinediones, exhibit promising interactions with adenosine receptors and monoamine oxidases, which are significant targets in neurodegenerative disease treatment. Their ability to inhibit monoamine oxidases and antagonize adenosine receptors could offer symptomatic relief and possibly disease-modifying effects, specifically in Parkinson's disease (Koch et al., 2013), (Brunschweiger et al., 2014), (Załuski et al., 2019).
Binding Affinity and Molecular Docking
Research has also been conducted to understand the binding affinity of similar compounds to adenosine receptors (ARs). These studies involve examining how variations in the compound's structure impact its interaction with different AR subtypes. This information is crucial for designing drugs that are more effective and have fewer side effects. Molecular docking studies provide insights into the potential binding modes and interactions at a molecular level (Szymańska et al., 2016).
Synthesis and Chemical Properties
Various synthesis methods have been developed for compounds with structures similar to 3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. These methods are essential for producing these compounds in sufficient quantities for research and potential therapeutic use. Understanding the chemical properties and reactions of these compounds can lead to the development of new drugs with improved efficacy and safety profiles (Hesek & Rybár, 1994), (Kremzer et al., 1981).
Pharmacological Evaluation
Various pharmacological evaluations of similar compounds have been conducted to assess their potential therapeutic effects. These studies focus on understanding the interaction of these compounds with various receptors and enzymes, which is critical in determining their potential use as drugs for treating specific diseases (Zagórska et al., 2009), (Kaminski et al., 1989).
properties
IUPAC Name |
9-(3,4-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-6-9-24-19(27)17-18(23(5)21(24)28)22-20-25(11-13(2)12-26(17)20)16-8-7-14(3)15(4)10-16/h6-8,10,13H,1,9,11-12H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFWVUXUBQVYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC(=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

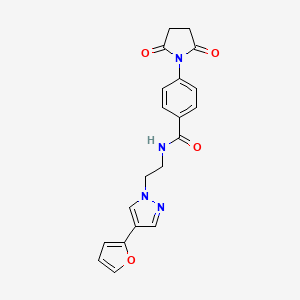
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)

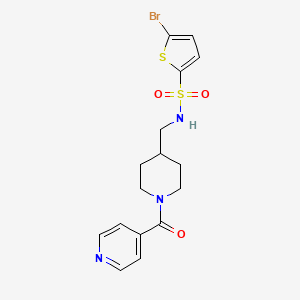
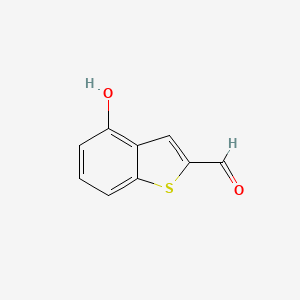
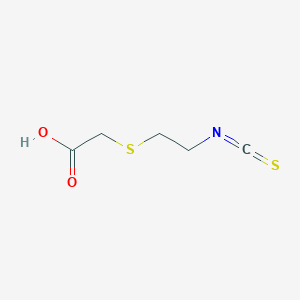
![4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2411484.png)

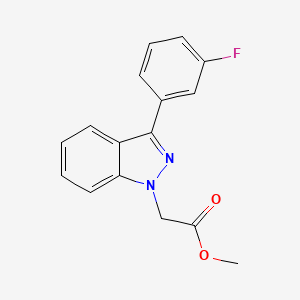
![N-(2-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2411487.png)
![4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2411490.png)
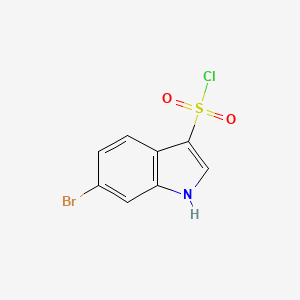
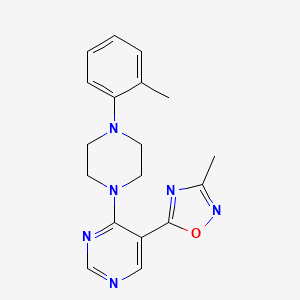
![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide](/img/structure/B2411494.png)